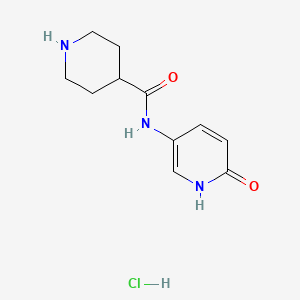

N-(6-hydroxypyridin-3-yl)piperidine-4-carboxamide hydrochloride

Description

N-(6-Hydroxypyridin-3-yl)piperidine-4-carboxamide hydrochloride is a synthetic small molecule featuring a piperidine-4-carboxamide backbone substituted with a 6-hydroxypyridin-3-yl group. This structural motif is common in medicinal chemistry, as piperidine derivatives are frequently explored for their pharmacological properties, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

N-(6-oxo-1H-pyridin-3-yl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c15-10-2-1-9(7-13-10)14-11(16)8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2,(H,13,15)(H,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAMHWNSJUSEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CNC(=O)C=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-hydroxypyridin-3-yl)piperidine-4-carboxamide hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through reactions involving pyridine derivatives.

Coupling Reactions: The final step involves coupling the piperidine and pyridine rings to form N-(6-hydroxypyridin-3-yl)piperidine-4-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Amide Coupling

-

Reagents : Carbodiimide-based coupling agents (e.g., WSC·HCl) with activators like HOBt or HOAt are commonly used to form the carboxamide bond between piperidine-4-carboxylic acid derivatives and amine-functionalized pyridines .

-

Conditions : Reactions are typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .

-

Example :

Hydrochloride Salt Formation

-

The free base is treated with hydrochloric acid (HCl) in solvents like methanol or 1,4-dioxane to yield the hydrochloride salt .

Hydroxypyridine Ring

-

Alkylation/Acylation : The hydroxyl group on the pyridine ring can undergo alkylation or acylation under basic conditions. For example, reaction with methyl iodide in the presence of KCO forms methoxy derivatives .

-

Electrophilic Substitution : The electron-rich hydroxypyridine may participate in nitration or sulfonation, though steric hindrance from the piperidine group could limit reactivity.

Piperidine Ring

-

N-Functionalization : The piperidine nitrogen can be alkylated using aldehydes and reducing agents (e.g., NaBH(OAc)) to introduce substituents .

-

Ring-Opening : Strong acids or bases may cleave the piperidine ring, though this is less common in stable pharmaceutical intermediates.

Derivatization Strategies

Modifications to enhance solubility or pharmacological properties are often explored:

Substituent Optimization

-

Heteroatom Introduction : Replacing hydrophobic groups with polar heterocycles (e.g., pyrazine) improves aqueous solubility .

-

Table 1 : Impact of Substituents on Physicochemical Properties

Modification Site Substituent Effect on Solubility Effect on Metabolic Stability Piperidine N Fluorine Slight increase Improved Pyridine C6 Ethoxy Significant increase Moderate

hERG Inhibition Mitigation

-

Reducing hydrophobicity and basicity (e.g., replacing chloro with cyano groups) lowers hERG channel inhibitory activity .

Reductive Amination

-

Piperidine intermediates can be synthesized via reductive amination of ketones with amines using NaBH or NaBH(OAc) .

Stability and Degradation

Scientific Research Applications

Antimicrobial Activity

N-(6-hydroxypyridin-3-yl)piperidine-4-carboxamide hydrochloride has shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research indicates that this compound can inhibit the growth of various strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM. The compound's structure allows effective interaction with bacterial enzymes, leading to bactericidal effects .

Cancer Treatment

The compound is also being investigated for its anticancer properties. Piperidine derivatives, including this compound, have been shown to inhibit key signaling pathways involved in cancer progression, such as STAT-3 and NF-kB. These pathways are crucial for cellular proliferation and survival, making this compound a candidate for cancer therapeutics .

Biological Targets

Key biological targets include:

- DNA Gyrase: Inhibition disrupts DNA replication in bacteria.

- Enzymes Related to Tumor Growth: Blocking these enzymes can lead to reduced cancer cell proliferation.

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing various heterocyclic compounds. Its unique structure allows it to be used in coupling reactions to create more complex molecules.

Catalysis

The compound is also utilized as a catalyst in industrial processes, enhancing reaction efficiency and product yield. Its properties make it suitable for applications in material science and chemical manufacturing.

Case Studies and Research Findings

Several studies have focused on the biological activity and therapeutic potential of this compound:

Inhibition Studies

High-throughput screening has identified this compound as a potent inhibitor of M. tuberculosis. Research on structure-activity relationships (SAR) has revealed that modifications to the piperidine ring can enhance potency and selectivity for specific targets .

Pharmacokinetics

Studies indicate favorable pharmacokinetic profiles, suggesting good absorption and distribution characteristics that could be optimized through structural modifications for better bioavailability .

Mechanism of Action

The mechanism of action of N-(6-hydroxypyridin-3-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of metabolic pathways .

Comparison with Similar Compounds

Key Compounds:

(R)-N-Methyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Compound 12)

- Substituents : Naphthalene and methylamine groups.

- Properties : Lower polarity due to the hydrophobic naphthalene moiety.

- Bioactivity : Explored in drug repurposing studies; its methylamine substitution may enhance CNS penetration.

- Synthesis : Achieved via HATU-mediated coupling (32% yield).

(R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Compound 13)

- Substituents : Methoxypyridinylmethyl and naphthalene groups.

- Properties : Methoxy group introduces moderate polarity, balancing solubility and lipophilicity.

- Bioactivity : Reported as a SARS-CoV-2 inhibitor with "acceptable" efficacy in preliminary screens .

Comparison with Target Compound :

The hydroxyl group in N-(6-hydroxypyridin-3-yl)piperidine-4-carboxamide hydrochloride likely confers higher solubility than naphthalene-containing analogs (e.g., Compound 12). However, reduced lipophilicity may limit blood-brain barrier penetration compared to methylamine-substituted derivatives.

Halogenated and Heterocyclic Derivatives

Key Compounds:

N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl

- Substituents : Chloropyridine and hydroxymethylpyrrolidine.

- Properties : Chlorine enhances metabolic stability but reduces solubility.

6-Chloro-2-iodo-3-methylpyridine

- Substituents : Chloro, iodo, and methyl groups.

- Properties : Halogens increase molecular weight (e.g., 238.45 g/mol) and steric bulk.

Comparison with Target Compound :

The absence of halogens in the target compound may improve solubility and reduce off-target interactions. However, halogenated analogs (e.g., chlorophenyl derivatives) often exhibit stronger binding to hydrophobic enzyme pockets, as seen in Otenabant Hydrochloride, a CB1 receptor antagonist for obesity .

Pharmacologically Active Piperidine-4-carboxamides

Key Compound: Otenabant Hydrochloride

- Structure: 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide monohydrochloride.

- Substituents : Dichlorophenyl and purine groups.

- Bioactivity : Targets CB1 receptors (anti-obesity).

- Molecular Weight : 546.88 g/mol.

Comparison with Target Compound :

The dichlorophenyl groups in Otenabant enhance receptor affinity but introduce toxicity risks. In contrast, the hydroxypyridinyl group in the target compound may offer safer metabolic profiles due to reduced halogen-related toxicity.

Research Implications and Contradictions

- Hydroxyl vs. Halogen Effects : While hydroxyl groups improve solubility, they may reduce membrane permeability compared to halogenated analogs .

- Therapeutic Trade-offs : Naphthalene-containing derivatives (e.g., Compound 12) show promise in CNS applications but face toxicity concerns, whereas the target compound’s hydroxypyridinyl group may offer a safer profile .

- Data Gaps : Direct pharmacological data on this compound is absent in the provided evidence; comparisons are extrapolated from structural analogs.

Biological Activity

N-(6-hydroxypyridin-3-yl)piperidine-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanism of action, and therapeutic implications based on recent research findings.

The primary mechanism of action for this compound involves the inhibition of specific enzymes. It has been shown to bind to the active sites of target enzymes, effectively blocking their function. This inhibition can lead to various therapeutic effects, such as:

- Suppression of Tumor Growth : By inhibiting enzymes involved in cancer cell proliferation.

- Modulation of Metabolic Pathways : Affecting pathways that are crucial for cellular metabolism and survival.

Biological Targets and Activity

Research indicates that this compound has demonstrated activity against various biological targets, including:

- Mycobacterium tuberculosis : Studies have highlighted its potential in inhibiting the growth of M. tuberculosis, a critical pathogen in tuberculosis infections. The compound's structure allows it to interact effectively with bacterial enzymes, leading to bactericidal effects .

- DNA Gyrase : Another significant target is DNA gyrase, an enzyme crucial for bacterial DNA replication. Inhibition of this enzyme disrupts DNA replication and transcription, leading to reduced bacterial growth and viability.

Case Studies and Research Findings

Several studies have focused on the biological activity and therapeutic potential of this compound:

- Inhibition Studies : A high-throughput screening identified this compound as a potent inhibitor of M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM against various strains .

- Structure-Activity Relationship (SAR) : Research has explored the SAR of piperidine derivatives, revealing that modifications to the piperidine ring can enhance potency and selectivity for specific targets. For instance, certain substitutions improved binding affinity and reduced cytotoxicity while maintaining antibacterial activity .

- Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it a candidate for further development as an antimicrobial agent. Studies suggest that its bioavailability can be optimized through structural modifications .

Data Table: Biological Activity Summary

Q & A

Q. How can researchers optimize the synthesis of N-(6-hydroxypyridin-3-yl)piperidine-4-carboxamide hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Coupling Conditions : Use anhydrous solvents (e.g., chloroform) under inert gas (argon) to minimize hydrolysis. Activate the carboxyl group with coupling agents like isobutyl chloroformate and triethylamine (TEA) to facilitate amide bond formation .

- Purification : Employ column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) or recrystallization from ethanol-water mixtures.

- Quality Control : Monitor reaction progress via TLC and confirm final purity using HPLC (≥98% by reverse-phase C18 column, UV detection at 254 nm) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm the piperidine ring, hydroxypyridine moiety, and carboxamide linkage. DEPT and COSY experiments resolve overlapping signals, particularly for the hydroxyl group and aromatic protons .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry.

Q. How should researchers assess solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol. Use sonication or mild heating (≤40°C) for dissolution.

- Stability Studies : Store lyophilized powder at -20°C under inert atmosphere. For solution stability, monitor degradation via HPLC under varying pH (3–9) and temperatures (4–37°C) over 48 hours .

Advanced Research Questions

Q. What strategies are recommended for evaluating the compound's pharmacological activity in multi-target kinase or epigenetic inhibition assays?

- Methodological Answer :

- Kinase Assays : Use recombinant enzymes (e.g., Abl, PI3K) with ATP-competitive fluorescence polarization assays. Determine IC50 via dose-response curves (1 nM–10 μM range) .

- HDAC Inhibition : Employ fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in cell lysates. Validate selectivity against class I/II HDAC isoforms using isoform-specific inhibitors as controls .

- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare results to known inhibitors (e.g., SAHA for HDACs) to contextualize potency.

Q. How can structural modifications of the piperidine-carboxamide scaffold enhance target selectivity?

- Methodological Answer :

- SAR Studies :

- Piperidine Substitutions : Introduce methyl or fluoro groups at the 4-position to modulate steric/electronic effects .

- Pyridine Modifications : Replace the 6-hydroxyl group with methoxy or halogens (e.g., Cl, F) to alter hydrogen-bonding interactions .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses in kinase or HDAC active sites. Validate with mutagenesis (e.g., K562 cells with Abl mutations) .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Assay Validation : Ensure consistent buffer conditions (e.g., ionic strength, cofactors) across experiments. Replicate in vitro findings using orthogonal methods (e.g., SPR for binding affinity).

- Pharmacokinetic Factors : Assess bioavailability via oral/intravenous administration in rodent models. Measure plasma half-life and tissue distribution using LC-MS/MS .

- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) or transcriptomic analysis to identify unintended interactions .

Handling and Safety

Q. What safety protocols are essential for handling this compound in a laboratory setting?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .

- Spill Management : Neutralize acidic residues with sodium bicarbonate. Collect solid waste in sealed containers for incineration.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.